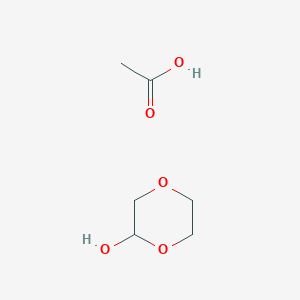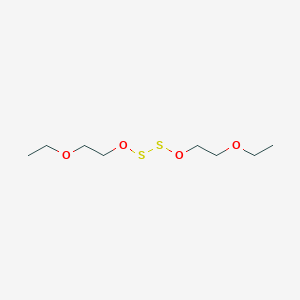
3,6,9,12-Tetraoxa-7,8-dithiatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxa-7,8-dithiatetradecane is a chemical compound with the molecular formula C8H18O4S2 It is known for its unique structure, which includes both oxygen and sulfur atoms within its molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxa-7,8-dithiatetradecane typically involves the reaction of ethylene glycol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 HOCH}_2\text{CH}_2\text{OH} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}8\text{H}{18}\text{O}_4\text{S}_2 + 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxa-7,8-dithiatetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxa-7,8-dithiatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,6,9,12-Tetraoxa-7,8-dithiatetradecane exerts its effects is largely dependent on its interaction with other molecules. The oxygen and sulfur atoms within the compound can form various types of bonds and interactions, influencing its reactivity and behavior in different environments. Molecular targets and pathways involved may include enzyme active sites, where the compound can act as an inhibitor or activator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatetradecane
Uniqueness
3,6,9,12-Tetraoxa-7,8-dithiatetradecane is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
3359-55-5 |
|---|---|
Molekularformel |
C8H18O4S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1-ethoxy-2-(2-ethoxyethoxydisulfanyl)oxyethane |
InChI |
InChI=1S/C8H18O4S2/c1-3-9-5-7-11-13-14-12-8-6-10-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
AIASSAMPCQQLAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOSSOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
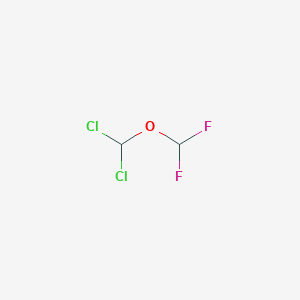
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)

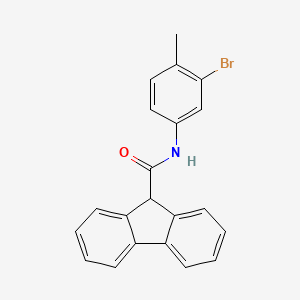
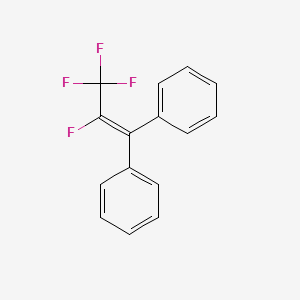
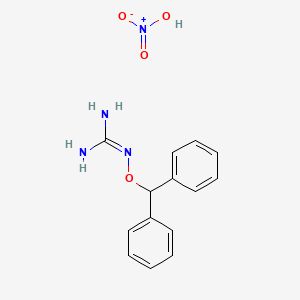
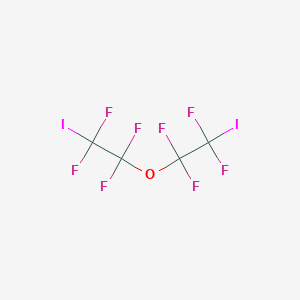
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
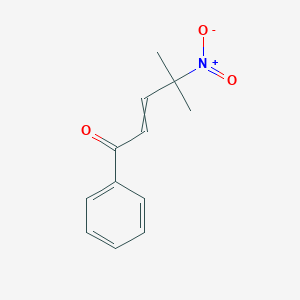
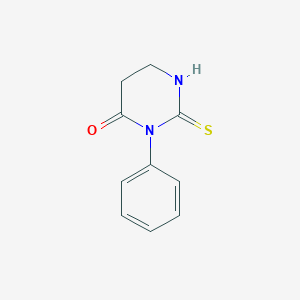
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
